5,5-Dichloro-2-methylpent-4-en-2-ol
Description
Properties
IUPAC Name |
5,5-dichloro-2-methylpent-4-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,9)4-3-5(7)8/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGIPINTIMUILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603454 | |
| Record name | 5,5-Dichloro-2-methylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62904-25-0 | |
| Record name | 5,5-Dichloro-2-methylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Chlorination of 2-Methylpent-4-en-2-ol
The base structure, 2-methylpent-4-en-2-ol, could undergo electrophilic addition of chlorine across the double bond. However, the steric hindrance imposed by the tertiary alcohol and methyl group complicates this approach. In analogous systems, such as the synthesis of 4,5-dichloro-2-methylisothiazolinone, chlorine gas (Cl₂) is introduced under controlled conditions (0–15°C) to achieve selective dichlorination. Applying this to 2-methylpent-4-en-2-ol would require:
- Dissolving the alkene in an inert solvent (e.g., ethyl acetate or dichloromethane).
- Gradual Cl₂ introduction at low temperatures (−10°C to 15°C) to minimize overchlorination.
- Quenching with aqueous methanol to isolate the product.
Key challenges include avoiding polymerization of the alkene and controlling the exothermic nature of Cl₂ addition. Computational studies suggest that the electron-withdrawing effect of the hydroxyl group may direct chlorination to the 5,5-positions, but experimental validation is needed.
Radical Chlorination Techniques
Radical-mediated chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or photochemical activation could provide an alternative. For example, the synthesis of polychlorinated terpenes employs radical initiators (e.g., AIBN) to achieve regiospecific chlorination. This method might bypass steric effects but risks uncontrolled substitution.
Grignard Reagent-Based Synthesis
Constructing the carbon skeleton via Grignard reactions offers a modular approach. Patent CN113527079A highlights the use of Grignard reagents in synthesizing structurally related alcohols. A plausible route involves:
Formation of the Tertiary Alcohol Backbone
- Step 1 : Reaction of methylmagnesium bromide with ethyl acetoacetate to form 2-methyl-3-oxopent-4-en-2-ol.
- Step 2 : Selective reduction of the ketone to the secondary alcohol using NaBH₄ or catalytic hydrogenation.
- Step 3 : Dichlorination at the 5,5-positions via Cl₂ or SO₂Cl₂.
This method benefits from well-established Grignard chemistry but requires precise temperature control to prevent side reactions.
Aldol Condensation Followed by Chlorination
The synthesis of 4-methyl-4-penten-2-ol from acetaldehyde and isobutylene provides a template for adapting aldol chemistry:
Aldol Reaction Framework
- Base-Catalyzed Condensation : Reacting acetone with crotonaldehyde under basic conditions (e.g., NaOH) to form 2-methylpent-4-en-2-ol.
- Chlorination : Treating the aldol adduct with Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃) to install the dichloro groups.
This route mirrors industrial-scale processes for chlorinated alcohols but may require optimization to enhance yield and purity.
Industrial and Patent-Based Methods
While no patents directly describe the synthesis of this compound, insights can be drawn from related compounds:
One-Pot Chlorination Processes
Patent CN104961705A details a one-pot method for 4,5-dichloro-2-methylisothiazolinone synthesis. Adapting this protocol:
- Combine 2-methylpent-4-en-2-ol with sulfur and methylamine in methanol.
- Introduce Cl₂ at 0–15°C to achieve dichlorination.
- Isolate the product via distillation and recrystallization.
This approach simplifies purification but risks forming sulfurated byproducts.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Electrophilic Chlorination | 2-Methylpent-4-en-2-ol, Cl₂ | 0–15°C, inert solvent | Direct, minimal steps | Steric hindrance, overchlorination |
| Grignard Approach | Methyl MgBr, ethyl acetoacetate | −78°C to RT | Modular backbone construction | Multi-step, sensitive conditions |
| Aldol Condensation | Acetone, crotonaldehyde | Basic conditions, Cl₂ | Scalable, industrial relevance | Competing side reactions |
| One-Pot Chlorination | 2-Methylpent-4-en-2-ol, S, Cl₂ | 0–15°C, methanol | Simplified purification | Sulfur byproduct formation |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Dichloro-2-methylpent-4-en-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 5,5-dichloro-2-methylpentan-2-ol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 5,5-dichloro-2-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,5-Dichloro-2-methylpent-4-en-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may have applications in the development of new pharmaceuticals or as a tool in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other materials that require specific functional groups .
Mechanism of Action
The mechanism of action of 5,5-Dichloro-2-methylpent-4-en-2-ol involves its interaction with various molecular targets. The presence of chlorine atoms and a hydroxyl group allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analog: 2-(2,5-Dimethoxy-4-methylphenyl)-6-methylhept-5-en-2-ol (Compound 5c)
Key Differences :
- Substituents : Compound 5c features methoxy and methylphenyl groups instead of chlorine atoms. The electron-donating methoxy groups increase electron density at the aromatic ring, contrasting with the electron-withdrawing chlorines in the target compound.
- Spectroscopy :
- ¹H-NMR : The hydroxyl proton in 5c appears as a broad singlet at 3.94 ppm, while the vinylic proton resonates at 5.09 ppm (J = 6.5 Hz). Chlorine’s deshielding effect in the target compound would likely shift vinylic protons upfield compared to 5c .
- ¹³C-NMR : The quaternary carbon bearing hydroxyl in 5c is at 75.1 ppm, whereas chlorine’s inductive effects in the target compound could lower this value.
- Mass Spectrometry : 5c shows a prominent M+H−H₂O peak at m/z 261, suggesting dehydration is a key fragmentation pathway. Chlorinated analogs like the target compound may exhibit distinct fragmentation due to chlorine’s isotopic signature .
Table 1: Comparative Data for Compound 5c and 5,5-Dichloro-2-methylpent-4-en-2-ol
| Property | Compound 5c | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₁₈H₂₈O₃ | C₆H₁₀Cl₂O |
| Molecular Weight | 292.4 g/mol | 185.05 g/mol |
| Key ¹H-NMR Signals | 5.09 ppm (vinylic H), 3.94 ppm (-OH) | ~4.8–5.2 ppm (vinylic H), ~2.0 ppm (-OH)* |
| Key ¹³C-NMR Signals | 75.1 ppm (C-OH) | ~70–75 ppm (C-OH)* |
| Stability | Moderate (dehydration observed) | Higher (Cl stabilizes via inductive effects) |
*Inferred based on substituent effects.
Dichloro-Substituted Compounds
Example : 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one (Sawant et al., 2012)
- Structural Contrast: This compound has a chromenone core with chlorine at the 6,8-positions, compared to the aliphatic dichloro substitution in the target compound.
- Reactivity: Aromatic chlorination in chromenones enhances electrophilic substitution resistance, whereas aliphatic chlorination in the target compound increases susceptibility to nucleophilic attack .
- Applications: Chromenones are studied for antimicrobial activity, while aliphatic chlorinated alcohols like the target compound may serve as synthetic intermediates .
Pesticide-Related Chlorinated Compounds
Examples : Metconazole, Triticonazole ()
- Substituents: These triazole-containing pesticides have chlorophenyl groups but lack the pentenol backbone.
- Function : Chlorine in pesticides enhances lipophilicity and target binding. In contrast, the target compound’s chlorine atoms may influence solubility or hydrogen-bonding capacity .
Q & A
Q. Table 1: Example Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 25–35°C |
| Catalyst Loading | 5–10 mol% FeCl₃ |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
Advanced: How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for this compound?
Answer:
Density Functional Theory (DFT) studies can model reaction pathways to identify energetically favorable intermediates and transition states. For example:
- Mechanistic ambiguity : If experimental data conflicts on whether chlorination proceeds via radical or ionic pathways, DFT can calculate activation energies for both routes to determine feasibility .
- Stereoelectronic effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in chlorination steps.
- Validation : Compare computed NMR/IR spectra with experimental data to validate proposed intermediates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Identify olefinic protons (δ 5.2–5.8 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad).
- ¹³C NMR : Confirm chlorine substitution via deshielded carbons (δ 70–80 ppm for C-Cl) .
- IR : Look for O-H stretches (~3400 cm⁻¹) and C=C stretches (~1640 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms.
Advanced: How can AI-driven synthesis design tools improve the efficiency of optimizing reaction conditions for this compound?
Answer:
AI platforms integrate retrosynthetic analysis and reaction databases to propose pathways. For example:
- Retrosynthesis : Tools like ASKCOS or Chematica decompose the target into feasible precursors, prioritizing commercially available starting materials .
- Condition Optimization : Machine learning models (e.g., Bayesian optimization) can predict optimal catalysts, solvents, and temperatures by training on historical reaction data .
- Conflict Resolution : AI identifies conflicting literature reports (e.g., competing mechanisms) and suggests validation experiments.
Basic: How should researchers handle discrepancies in reported physical properties (e.g., melting points) of this compound?
Answer:
- Purity verification : Re-examine purification methods; impurities like residual solvents or byproducts can alter melting points.
- Analytical cross-check : Use DSC (Differential Scanning Calorimetry) for precise melting point determination.
- Environmental factors : Ensure consistent measurement conditions (e.g., humidity, heating rate) .
Advanced: What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Experimental design :
- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 24-hour intervals.
- Thermal stability : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures.
- Mechanistic insights : Employ LC-MS to identify degradation products and propose pathways (e.g., hydrolysis of the allylic chloride) .
Basic: What are the best practices for literature review to avoid biases in experimental design?
Answer:
-
Database selection : Use SciFinder, Reaxys, and PubMed to ensure coverage of peer-reviewed journals.
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Search terms : Combine keywords (e.g., "this compound synthesis," "chlorination kinetics") with Boolean operators .
05 文献检索Literature search for meta-analysis02:58
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Bias mitigation : Critically evaluate conflicting data by comparing experimental conditions (e.g., catalyst purity, solvent grades) .
Advanced: How can kinetic isotope effects (KIEs) elucidate the rate-determining step in the chlorination of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

